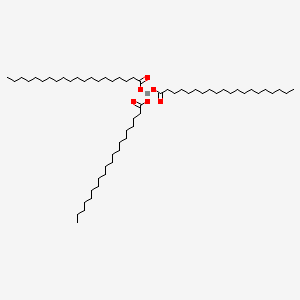

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

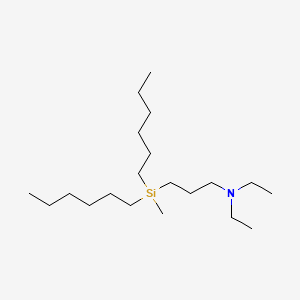

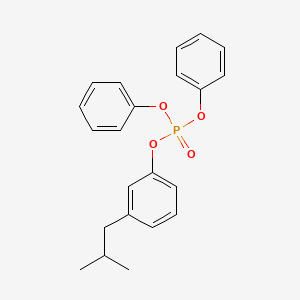

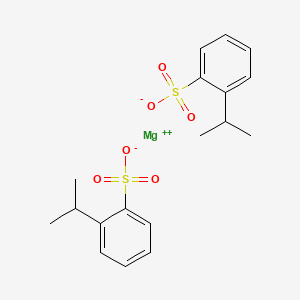

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is an organic compound that belongs to the family of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications such as foams, coatings, adhesives, and elastomers. This particular compound features a cyclohexyl group and a tolyl group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 5-((2-Aminocyclohexyl)methyl)-o-toluidine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:

[ \text{5-((2-Aminocyclohexyl)methyl)-o-toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and the stoichiometry of the reactants. Safety measures are paramount due to the hazardous nature of phosgene.

Analyse Des Réactions Chimiques

Types of Reactions

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes several types of chemical reactions, including:

Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.

Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the isocyanate group.

Polymerization: Can polymerize to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Amines: Reacts with primary and secondary amines to form ureas.

Catalysts: Often, catalysts such as dibutyltin dilaurate are used to accelerate the reactions.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Formed from the polymerization with polyols.

Applications De Recherche Scientifique

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several applications in scientific research:

Material Science: Used in the synthesis of advanced polyurethane materials with specific mechanical properties.

Bioconjugation: Employed in the modification of biomolecules for the development of drug delivery systems.

Surface Coatings: Utilized in the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.

Adhesives: Integral in the production of strong adhesives used in various industrial applications.

Mécanisme D'action

The mechanism of action of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate primarily involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas. The molecular targets are typically hydroxyl and amine groups present in the reactants. The pathways involved include nucleophilic addition and substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams.

Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.

Hexamethylene Diisocyanate (HDI): Utilized in the production of coatings and adhesives.

Uniqueness

5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific structure, which combines a cyclohexyl group and a tolyl group. This structural combination imparts distinct reactivity and properties, making it suitable for specialized applications in material science and bioconjugation.

Propriétés

Numéro CAS |

94166-78-6 |

|---|---|

Formule moléculaire |

C16H18N2O2 |

Poids moléculaire |

270.33 g/mol |

Nom IUPAC |

2-isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylbenzene |

InChI |

InChI=1S/C16H18N2O2/c1-12-6-7-13(9-16(12)18-11-20)8-14-4-2-3-5-15(14)17-10-19/h6-7,9,14-15H,2-5,8H2,1H3 |

Clé InChI |

FMDRDYRSPCQUOF-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)CC2CCCCC2N=C=O)N=C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)